molecular formula C12H15N B11912512 2-tert-Butyl-2H-isoindole CAS No. 55023-87-5

2-tert-Butyl-2H-isoindole

Cat. No.: B11912512
CAS No.: 55023-87-5
M. Wt: 173.25 g/mol
InChI Key: YXKIMJDWWUFHHY-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-2H-isoindole is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The tert-butyl group attached to the nitrogen atom in the isoindole structure provides unique chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-2H-isoindole can be achieved through various methods. One common approach involves the reaction of isoindoline with tert-butyl halides under basic conditions. For example, isoindoline can be reacted with tert-butyl bromide in the presence of a strong base like sodium hydride to form 2-(tert-Butyl)-2H-isoindole .

Industrial Production Methods

Industrial production of 2-(tert-Butyl)-2H-isoindole typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-2H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of tert-butyl-substituted amines.

    Substitution: Formation of halogenated or nitrated isoindoles.

Scientific Research Applications

2-(tert-Butyl)-2H-isoindole has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-2H-isoindole involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl-substituted indoles: These compounds share structural similarities but differ in the position of the tert-butyl group.

    tert-Butyl-substituted quinoxalines: These compounds have a similar tert-butyl group but a different core structure.

Uniqueness

2-(tert-Butyl)-2H-isoindole is unique due to its specific substitution pattern and the presence of the isoindole core. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

55023-87-5

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-tert-butylisoindole

InChI

InChI=1S/C12H15N/c1-12(2,3)13-8-10-6-4-5-7-11(10)9-13/h4-9H,1-3H3

InChI Key

YXKIMJDWWUFHHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C2C=CC=CC2=C1

Origin of Product

United States

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